5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde
Description
5-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde is a substituted indene derivative featuring a cyclopropylmethoxy group at the 5-position and a carbaldehyde moiety at the 4-position. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.28 g/mol. The cyclopropylmethoxy group contributes steric bulk and lipophilicity, while the aldehyde functionality offers reactivity for further derivatization. This compound is of interest in medicinal chemistry and materials science due to its unique structural attributes, though its specific applications remain under investigation .
Properties
IUPAC Name |
5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-8-13-12-3-1-2-11(12)6-7-14(13)16-9-10-4-5-10/h6-8,10H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOILLMDTUYJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)OCC3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901181666 | |
| Record name | 5-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211507-44-6 | |
| Record name | 5-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211507-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901181666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde typically follows a multi-step approach:
- Step 1: Functionalization of the indene core, often starting from 2,3-dihydro-1H-indene or its brominated derivatives.
- Step 2: Introduction of the cyclopropylmethoxy group via nucleophilic substitution or coupling reactions.
- Step 3: Formylation at the 4-position to install the aldehyde functionality.
The key challenge is regioselective substitution on the indene ring and maintaining the integrity of the cyclopropylmethoxy moiety during subsequent transformations.
Preparation of Brominated Indene Intermediates
A crucial precursor in the synthesis is 5-bromo-2,3-dihydro-1H-indene , which can be prepared by bromination of 2,3-dihydro-1H-indene under controlled conditions.
| Parameter | Details |
|---|---|
| Starting Material | 2,3-dihydro-1H-indene |
| Bromination Agent | Benzyltrimethylammonium tribromide or bromine adsorbed on alumina |
| Solvent | Acetic acid or direct adsorption on alumina |
| Temperature | Room temperature (20 °C) |
| Reaction Time | 4 hours (with benzyltrimethylammonium tribromide) or until bromine color disappears (with bromine/alumina) |
| Workup | Extraction with ethyl acetate, washing with aqueous sodium chloride and sodium hydrogen carbonate, drying |
| Purification | Silica gel column chromatography (n-hexane eluent) |
| Yield | Approx. 51.9% (mixture of 5-bromo and 4-bromo isomers) or 68% (mixture of mono- and di-brominated indanes) |
This bromination step yields a mixture predominantly containing 5-bromo-2,3-dihydro-1H-indene, which serves as a substrate for further functionalization.
Conversion to Boronic Acid Derivatives
The brominated intermediates are converted into boronic acids, which are versatile for cross-coupling reactions to introduce the cyclopropylmethoxy substituent.
| Parameter | Details |
|---|---|
| Starting Material | Mixture of 5-bromo- and 4-bromo-2,3-dihydro-1H-indene |
| Reagents | n-Butyllithium (1.6 M in n-hexane), trimethyl borate |
| Solvent | Dry tetrahydrofuran (THF) |
| Temperature | -78 °C to -20 °C |
| Reaction Time | 15 min at -78 °C for lithiation, 3 hours warming to -20 °C for boronation |
| Workup | Quenching with 1 M HCl, extraction with ethyl acetate, washing, drying |
| Purification | Crystallization from ethyl acetate/n-hexane or flash chromatography |
| Yield | Approx. 36.7% to 44% depending on purification method |
This lithiation-boronation sequence efficiently generates 4- and 5-indane boronic acids, which can be utilized in Suzuki-Miyaura coupling to install the cyclopropylmethoxy group.
Introduction of the Cyclopropylmethoxy Group
The cyclopropylmethoxy substituent is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions using the boronic acid intermediates.
- Method: Suzuki-Miyaura coupling of the boronic acid intermediate with cyclopropylmethoxy-substituted aryl halides or direct nucleophilic substitution on appropriately activated indene derivatives.
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4) under basic conditions.
- Solvents: Mixtures of water and organic solvents like toluene or dioxane.
- Temperature: Moderate heating (80–100 °C).
- Yield: Variable, depending on substrate and conditions, typically moderate to good.
While specific experimental details for this compound are sparse in the available literature, analogous syntheses of cyclopropylmethoxy-substituted dihydroindene derivatives have been reported with success using these methods.
Formylation to Install the Aldehyde Group at the 4-Position
The formyl group at the 4-position of the indene ring is introduced via electrophilic aromatic substitution or directed ortho-metalation followed by quenching with formylating agents.
| Formylation Method | Details |
|---|---|
| Reagents | Vilsmeier-Haack reagent (POCl3/DMF), or lithiation followed by DMF quenching |
| Solvent | DMF or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1–3 hours |
| Workup | Aqueous quenching, extraction, purification by chromatography |
| Yield | Moderate to good, depending on substrate and conditions |
This step requires careful control to avoid overreaction or decomposition of the cyclopropylmethoxy substituent.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Bromination | 2,3-dihydro-1H-indene | Benzyltrimethylammonium tribromide, AcOH, 20 °C, 4 h | 5-bromo-2,3-dihydro-1H-indene (mixture) | 51.9 | Mixture with 4-bromo isomer |
| 2 | Lithiation and Boronation | 5-bromo-2,3-dihydro-1H-indene | n-BuLi (-78 °C), trimethyl borate, THF | 5-indane boronic acid | 36.7–44 | Intermediate for coupling |
| 3 | Cross-Coupling | Boronic acid intermediate | Pd catalyst, cyclopropylmethoxy aryl halide, base, 80–100 °C | 5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene | Moderate | Installation of cyclopropylmethoxy group |
| 4 | Formylation | 5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene | Vilsmeier-Haack or lithiation/DMF quench | This compound | Moderate | Introduction of aldehyde at 4-position |
Research Findings and Considerations
- The regioselectivity of bromination and subsequent lithiation steps is critical to ensure substitution at the 5- and 4-positions, respectively.
- The cyclopropylmethoxy group is sensitive to strong acidic or basic conditions; thus, mild reaction conditions are preferred during coupling and formylation.
- Purification methods such as silica gel chromatography and crystallization are essential to isolate pure intermediates due to isomeric mixtures formed during bromination.
- The overall yields are moderate, reflecting the multi-step nature and sensitivity of functional groups involved.
- No direct commercial synthesis protocols for this compound were found in major chemical catalogs, indicating the need for custom synthesis following the outlined methods.
Chemical Reactions Analysis
Types of Reactions
5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Cyclopropylmethoxy)-4-indanecarboxylic acid.
Reduction: 5-(Cyclopropylmethoxy)-4-indanemethanol.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues: Substituted Indene Carbaldehydes
The compound shares structural homology with other indene carbaldehydes, differing primarily in substituent groups. Key comparisons include:
Key Findings :
- The carbaldehyde group distinguishes these compounds from indanone derivatives (e.g., Pterosin B), which feature a ketone instead of an aldehyde, altering reactivity and biological target interactions .
Comparison with Other Syntheses :
- Methoxy-substituted indene carbaldehydes are synthesized via analogous alkylation but with methylating agents (e.g., methyl iodide), yielding less sterically hindered products .
- Indanone derivatives (e.g., Paucifloral F) often employ Claisen-Schmidt condensations or enzymatic reductions, emphasizing ketone stability over aldehyde reactivity .
Biological Activity
5-(Cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a cyclopropylmethoxy group and an aldehyde functional group, which contribute to its unique biological activities and chemical reactivity.
Chemical Structure and Properties
- Molecular Formula : C14H16O
- CAS Number : 1211507-44-6
- Molecular Weight : 216.27 g/mol
The compound's structure features a cyclopropylmethoxy group attached to the indane ring system, along with an aldehyde group, making it a versatile candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate various biochemical pathways by interacting with enzymes or receptors, potentially leading to effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects against various cancer cell lines, indicating potential use in oncology.
Antimicrobial Properties
Research has shown that indane derivatives can possess significant antimicrobial activity. For instance, compounds with similar functional groups were effective against various bacterial strains, suggesting that this compound may also show efficacy in this area .
Case Studies
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that certain indane derivatives can selectively target cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies. Further investigation into this compound could reveal similar properties.
- Antimicrobial Testing : A comparative analysis of various indane derivatives showed promising results against Gram-positive and Gram-negative bacteria. Future studies should include this compound to evaluate its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-(Cyclopropylmethoxy)-4-indanecarboxylic acid | Structure | Anticancer |
| 5-(Cyclopropylmethoxy)-4-indanemethanol | Structure | Antimicrobial |
| 4-Indanecarbaldehyde | Structure | Less sterically hindered |
Unique Features
The unique combination of a cyclopropylmethoxy group and an aldehyde functional group in this compound imparts distinct chemical reactivity and biological activity compared to related compounds. This uniqueness positions it as a valuable candidate for further research in drug development.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 5-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-4-carbaldehyde to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Stepwise purification : Intermediate products should be purified via column chromatography or recrystallization to minimize side reactions .
- Catalyst selection : Use palladium or nickel catalysts for cross-coupling reactions involving cyclopropylmethoxy groups, as they enhance regioselectivity .
- Temperature control : Maintain low temperatures (0–5°C) during aldehyde formation to prevent oxidation or decomposition .
- Yield comparison table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclopropylation | Cyclopropyl bromide, K₂CO₃, DMF | 65 | 90 | |
| Aldeformation | H₂O₂ in ethanol, 0°C | 72 | 85 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks for the cyclopropylmethoxy group (δ 0.5–1.5 ppm for cyclopropyl protons) and aldehyde proton (δ 9.8–10.2 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities in the dihydroindene core .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to confirm purity and molecular ion peaks (expected [M+H]+ ≈ 245) .
Q. How can researchers design initial biological activity screening assays for this compound?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) at concentrations of 1–100 μM, using fluorescence or spectrophotometric readouts .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the aldehyde group in this compound?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate electrophilicity of the aldehyde group. Compare with experimental reactivity in nucleophilic additions (e.g., Grignard reactions) .
- Transition state analysis : Identify energy barriers for aldehyde participation in condensation reactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering in dihydroindene) causing signal splitting .
- Isotopic labeling : Use ²H-labeled analogs to confirm assignments of overlapping cyclopropylmethoxy signals .
Q. How can reaction mechanisms for derivatization of the aldehyde group (e.g., hydrazone formation) be validated experimentally?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy at λ = 280 nm (aldehyde absorption) .
- Trapping intermediates : Use ESI-MS to detect transient species (e.g., hemiaminals) in hydrazine reactions .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Analog synthesis : Modify the cyclopropylmethoxy or aldehyde groups and compare bioactivity (e.g., IC₅₀ shifts in enzyme assays) .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
